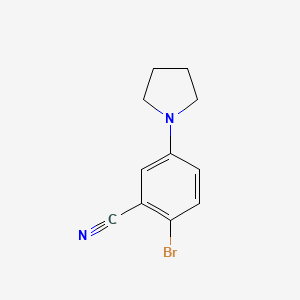

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Description

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile is a brominated aromatic compound featuring a benzene core substituted with a bromine atom at position 2, a nitrile group at position 1, and a pyrrolidine ring at position 4. This structure combines electron-withdrawing (bromine, nitrile) and electron-donating (pyrrolidine) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrrolidine, a saturated heterocycle, may enhance solubility and influence biological activity.

Properties

IUPAC Name |

2-bromo-5-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-11-4-3-10(7-9(11)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGYQRLPRDAXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Aryl or Pyridine Precursors

Method Overview:

This approach involves selective bromination of aromatic or heteroaromatic compounds, such as 2-bromo-5-methylpyridine, followed by nucleophilic substitution with pyrrolidine.

Grignard Reagent-Mediated Functionalization

Method Overview:

This method utilizes Grignard reagents to introduce the pyrrolidinyl moiety onto brominated pyridine intermediates.

Note:

This method is more suited for large-scale industrial synthesis due to its simplicity and high yield potential.

Reactions Using Brominating Agents and Catalysts

Method Overview:

Selective bromination using N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts like benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux or irradiation conditions.

Purification and Final Assembly

Post-bromination, the intermediates are purified via column chromatography or recrystallization. The nucleophilic substitution with pyrrolidine is typically performed in solvents like ethanol, dichloromethane, or ethereal solvents, under mild heating or room temperature, yielding the target compound with high purity.

Summary of Critical Parameters:

Chemical Reactions Analysis

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom and a pyrrolidine ring attached to a benzonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 236.11 g/mol.

| Component | Description |

|---|---|

| Bromine Atom | Enhances reactivity and selectivity |

| Pyrrolidine Ring | Provides potential for specific binding interactions |

| Benzonitrile Group | Contributes to lipophilicity and stability |

Medicinal Chemistry

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against diseases such as cancer and neurodegenerative disorders.

Case Study: PDE4 Inhibition

Research indicates that compounds similar to this compound may act as selective phosphodiesterase 4 (PDE4) inhibitors, which are important for modulating cAMP levels in neuronal cells. PDE4 inhibitors have been linked to improved memory and reduced anxiety in animal models, suggesting potential therapeutic applications in treating cognitive disorders .

Material Science

The compound can also be utilized in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs). Its ability to participate in nucleophilic aromatic substitution reactions makes it suitable for synthesizing thermally activated delayed fluorescence (TADF) materials.

Application Example: TADF Dyes

this compound serves as a precursor for synthesizing TADF dyes used in OLED applications. These materials are critical for developing efficient lighting and display technologies due to their high quantum efficiency .

Preliminary studies suggest that this compound may interact with various biomolecular targets, influencing several biochemical pathways. The difluoropyrrolidine moiety is noted for its potential to modulate enzyme activity and receptor interactions.

Mechanism of Action

The compound is hypothesized to bind to specific receptors or enzymes, impacting pathways related to:

- Cyclic AMP (cAMP) signaling

- Neurotransmitter modulation

- Inflammatory responses

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5-(pyrrolidin-1-yl)benzonitrile with three related compounds, focusing on structural features, synthetic routes, and physicochemical properties.

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties

Reactivity Insights:

- Bromine Reactivity : All compounds undergo Suzuki-Miyaura cross-coupling, but the pyridine derivative’s electron-deficient ring may accelerate such reactions compared to benzene-based analogues .

- Nitrile Reactivity : highlights solvent-dependent reactivity in benzonitrile derivatives. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the nitrile group, a trend likely applicable to this compound .

Biological Activity

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a selective androgen receptor modulator (SARM). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of 251.12 g/mol. The compound features a bromine atom at the second position and a pyrrolidine group at the fifth position of the benzonitrile structure. This unique configuration contributes to its biological activity, particularly its interaction with androgen receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its selective modulation of androgen receptors. This selectivity is crucial for minimizing side effects commonly associated with non-selective androgen receptor agonists. The compound has shown promise in treating conditions related to androgen deficiency and muscle-wasting diseases.

Key Findings

- Selective Androgen Receptor Modulation : The compound interacts specifically with androgen receptors, influencing gene expression related to muscle growth and development. This property suggests potential applications in anabolic therapies.

- Comparative Binding Affinity : Studies have demonstrated that this compound has a strong binding affinity to androgen receptors when compared to other similar compounds, enhancing its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects involves binding to the androgen receptor, leading to a cascade of cellular responses that promote muscle anabolism while minimizing adverse effects on non-target tissues such as the prostate.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Bromine at position 2, pyrrolidine at position 5 | Strong selective AR modulator |

| 4-(5-Oxopyrrolidine-1-yl)benzonitrile | Pyrrolidine derivative | Strong AR binding affinity |

| 5-Bromo-2-(piperidin-1-yl)benzonitrile | Piperidine instead of pyrrolidine | Different receptor interactions |

| 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile | Bromine at position 4 | Potentially different biological activity |

Case Studies

Several studies have highlighted the efficacy of SARMs similar to this compound:

- Anabolic Effects : A study conducted on a related compound demonstrated significant anabolic effects on muscle tissue without adversely affecting prostate tissue, indicating a favorable safety profile for SARMs in clinical applications .

- Pharmacokinetic Profiles : In preclinical trials, compounds structurally related to this compound showed promising pharmacokinetic profiles, including good bioavailability and metabolic stability in animal models .

- Toxicological Assessments : Toxicological evaluations have indicated that selective AR modulators can maintain anabolic effects while exhibiting minimal toxicity, which is critical for their therapeutic use .

Q & A

Q. Q1: What are the standard synthetic routes for 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile, and how is the product characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, a related benzonitrile derivative was prepared by reacting pyrrolidine with a brominated benzaldehyde precursor under basic conditions, followed by cyanation . Characterization involves:

- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons, pyrrolidine integration) and monitor reaction progress .

- HPLC/GC Analysis : To assess purity (>95% by HLC/GC, as seen in brominated nitriles in catalogs) .

- Mass Spectrometry : For molecular weight confirmation .

Advanced: Resolving Data Contradictions in Synthetic Yields

Q. Q2: How can researchers address contradictory yields reported for this compound under varying reaction conditions?

Methodological Answer: Yield discrepancies often arise from differences in catalysts, solvents, or temperature. For example:

- Catalyst Optimization : Palladium-based catalysts may improve coupling efficiency compared to copper-mediated reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr but may increase side reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .

Systematic DOE (Design of Experiments) is recommended to isolate critical variables .

Basic Stability and Storage

Q. Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Light Sensitivity : Protect from UV exposure, as brominated nitriles are prone to photodegradation .

- Moisture Control : Use desiccants to avoid moisture-induced side reactions (e.g., hydrolysis to amides) .

Advanced: Surface Reactivity and Environmental Interactions

Q. Q4: How does this compound interact with indoor surfaces, and what analytical methods quantify its adsorption?

Methodological Answer:

- Surface Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption on silica or polymer surfaces .

- Reactivity with Oxidants : Evaluate degradation pathways using ozone or NOx exposure chambers, followed by LC-MS analysis .

- Nanoscale Reactivity : Probe surface-bound intermediates via XPS or ToF-SIMS .

Basic Applications in Drug Discovery

Q. Q5: How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:

- Pharmacophore Modification : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

- CNS Targeting : The pyrrolidine moiety enhances blood-brain barrier penetration, making it valuable in neuroactive compound design .

- Case Study : Similar bromonitriles were used to synthesize kinase inhibitors via Pd-catalyzed couplings .

Advanced: Analytical Challenges in Purity Assessment

Q. Q6: What advanced techniques resolve co-eluting impurities in this compound batches?

Methodological Answer:

- 2D-LC/MS : Separates isomers (e.g., 4-bromo vs. 5-bromo derivatives) using orthogonal columns .

- Chiral HPLC : Differentiates enantiomers if chiral centers form during synthesis .

- ICP-MS : Detects trace heavy metals (e.g., Pd residuals) from catalytic steps .

Basic Safety and Handling

Q. Q7: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces) .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: Mechanistic Studies in Catalytic Reactions

Q. Q8: How do mechanistic studies improve coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-couplings .

- In Situ NMR : Monitor catalytic cycles (e.g., Pd(0)/Pd(II) intermediates) in real time .

- Isotope Labeling : Use deuterated solvents to track hydrogen transfer pathways .

Basic Crystallography and Structural Confirmation

Q. Q9: What crystallographic methods confirm the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and validates substitution patterns .

- PXRD : Detects polymorphs impacting solubility and stability .

Advanced: Environmental Impact and Degradation

Q. Q10: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Photolysis Studies : Simulate sunlight exposure using xenon lamps, followed by GC-MS to identify breakdown products .

- Biodegradation Assays : Incubate with soil microbes and quantify metabolite formation via HPLC .

- Ecotoxicity Screening : Use Daphnia magna or algal models to evaluate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.